2-Propylthiazolo[4,5-c]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propyl-[1,3]thiazolo[4,5-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-2-5-12-15-11-8-14-10-7-4-3-6-9(10)13(11)16-12/h3-4,6-8H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHSKFVTVLDYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Propylthiazolo 4,5 C Quinoline and Analogues
Multi-Step Organic Synthesis Approaches
Traditional synthetic routes to thiazolo[4,5-c]quinolines often rely on a series of well-established organic reactions. These multi-step sequences typically involve the initial, separate synthesis of quinoline (B57606) and thiazole (B1198619) precursors, followed by their condensation and subsequent cyclization to form the final tricyclic system.
Condensation Reactions of Thiazole and Quinoline Precursors
A common strategy involves the condensation of a pre-formed quinoline derivative with a suitable thiazole precursor. For instance, the synthesis of thiazolo[4,5-c]quinoline can be achieved by refluxing 3-amino-4-mercapto-quinoline with formic acid in the presence of sodium pyrosulfite. prepchem.com This reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to yield the thiazole ring fused to the quinoline core. Similarly, 2-benzyl-thiazolo[4,5-c]quinoline can be prepared by heating 3-amino-4-mercapto-quinoline with phenylacetic acid in polyphosphoric acid. prepchem.com
Another approach utilizes the reaction of aminoquinazolines with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) in the presence of a base. mdpi.com This method is particularly useful for synthesizing various substituted thiazoloquinazolines. The reaction of 2-aminoacetophenones with phthalic anhydrides in the presence of a base catalyst like triethylamine (B128534) (TEA) can also be employed to generate tetracyclic isoindolo[2,1-a]quinoline-5,11-dione (B11868051) derivatives, where an imide intermediate is formed prior to intramolecular cyclization. nih.gov
| Reactants | Reagents/Conditions | Product | Reference |
| 3-Amino-4-mercapto-quinoline, Formic acid | Sodium pyrosulfite, Reflux | Thiazolo[4,5-c]quinoline | prepchem.com |
| 3-Amino-4-mercapto-quinoline, Phenylacetic acid | Polyphosphoric acid, 140°C | 2-Benzyl-thiazolo[4,5-c]quinoline | prepchem.com |
| Aminoquinazolines, Appel salt | Base | Substituted thiazoloquinazolines | mdpi.com |
| 2-Aminoacetophenones, Phthalic anhydrides | Triethylamine, Xylene, Reflux | Isoindolo[2,1-a]quinoline-5,11-diones | nih.gov |
Cyclization Strategies Involving Amine Functionalities
The cyclization of intermediates containing amine functionalities is a key step in many synthetic pathways to thiazolo[4,5-c]quinolines. Intramolecular cyclization is a powerful tool for forming the fused ring system. For example, the thermal reaction of 3a-alkyl/aryl- prepchem.comnih.govthiazolo[5,4-c]quinoline-2,4(3aH,5H)-diones can lead to the formation of 4-amino-3-alkyl/aryl-1H-quinolin-2-ones or rearrange to form 6H-thiazolo[3,4-c]quinazoline-3,5-diones, depending on the substituent at the 5-position. scispace.com
Furthermore, the synthesis of thiazolo[5,4-b]quinolines can be achieved through the cyclization of 4-(ethoxycarbonyl)-5-(arylamino)thiazoles and 5-(arylamino)-4-carbamoylthiazoles. nih.gov In some cases, cyclization can be promoted by the use of catalysts. For instance, the intramolecular cyclization of certain precursors to form tetracyclic products can be achieved by heating in the presence of benzoic acid, with microwave irradiation significantly improving reaction times and yields. nih.gov
Advanced Synthetic Techniques
To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been developed and applied to the synthesis of thiazolo[4,5-c]quinolines and their analogues. These techniques often offer advantages over traditional methods, such as shorter reaction times and milder reaction conditions.
Microwave-Assisted Cyclization Protocols
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. nih.gov This technology has been successfully applied to the synthesis of various thiazoloquinazoline derivatives. For example, the Dimroth rearrangement, a key step in the formation of some thiazolo[5,4-f]quinazolines, can be efficiently carried out under microwave irradiation. nih.gov This method has also been used in the copper-mediated cyclization of brominated imino-1,2,3-dithiazoles to yield thiazolo[5,4-h]quinazolines. mdpi.com The domino alkylation-cyclization reaction of propargyl bromides with thioureas and thiopyrimidinones under microwave irradiation provides a rapid and high-yielding route to 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5-ones. organic-chemistry.org
| Reaction Type | Reactants | Conditions | Product | Reference |
| Dimroth Rearrangement | N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide, Aniline | Acetic acid, Microwave (118°C) | Thiazolo[5,4-f]quinazoline-2-carbonitriles | nih.gov |
| Copper-mediated Cyclization | Brominated imino-1,2,3-dithiazole, Copper(I) iodide | Pyridine (B92270), Microwave (115°C) | Thiazolo[5,4-h]quinazoline | mdpi.com |
| Domino Alkylation-Cyclization | Propargyl bromides, Thioureas/Thiopyrimidinones | Microwave irradiation | 2-Aminothiazoles/5H-Thiazolo[3,2-a]pyrimidin-5-ones | organic-chemistry.org |
Electrochemical Synthesis Pathways
While specific examples for the direct electrochemical synthesis of 2-propylthiazolo[4,5-c]quinoline are not prevalent in the provided search results, electrochemical methods are increasingly being explored for the synthesis of heterocyclic compounds. These methods can offer green and efficient alternatives to traditional chemical synthesis. The principles of electrochemical synthesis, involving the use of an electric current to drive chemical reactions, could potentially be applied to the cyclization steps in the formation of the thiazolo[4,5-c]quinoline scaffold.
Diversification of Quinoline and Thiazole Scaffolds in Synthesis
The versatility of the synthetic methodologies allows for the creation of a diverse library of thiazolo[4,5-c]quinoline analogues. This is achieved by modifying the quinoline and thiazole precursors before the key condensation and cyclization steps. For instance, starting with substituted anilines or different carboxylic acids allows for the introduction of various functional groups onto the quinoline and thiazole rings, respectively.
The development of novel polyfunctionalized benzothiazoles serves as a versatile platform for the synthesis of a wide range of target molecules, including various 8-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones. mdpi.com Furthermore, innovative protocols for the regioselective cyclization of N-aryl cyanothioformanilide intermediates have enabled the synthesis of previously inaccessible regioisomeric analogues of thiazolo[5,4-f]quinazolines and quinazolinones. nih.gov The synthesis of quinoline-based thiadiazole analogs further demonstrates the broad scope for creating diverse heterocyclic structures based on the quinoline core. nih.gov This ability to diversify the scaffold is crucial for medicinal chemistry applications, where subtle structural changes can lead to significant differences in biological activity.
| Starting Material Modification | Synthetic Strategy | Resulting Diversity | Reference |
| Substituted Anilines and Carboxylic Acids | Condensation and Cyclization | Variously substituted thiazolo[4,5-c]quinolines | prepchem.comprepchem.com |
| Polyfunctionalized Benzothiazoles | Multi-step synthesis | Diverse 8-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones | mdpi.com |
| N-aryl cyanothioformanilide intermediates | Regioselective cyclization | Regioisomeric thiazolo[5,4-f]quinazolines and quinazolinones | nih.gov |
| Quinoline precursors | Reaction with thiosemicarbazide (B42300) and cyclization | Quinoline-based thiadiazole analogs | nih.gov |
Biological Activity and Pharmacological Profiles of 2 Propylthiazolo 4,5 C Quinoline
Immunomodulatory Properties
2-Propylthiazolo[4,5-c]quinoline, also known as CL075 or 3M-002, is a synthetic small molecule belonging to the thiazoloquinoline class of compounds. It is recognized for its significant immunomodulatory activities, primarily through its interaction with the innate immune system.
Toll-Like Receptor 8 (TLR8) Agonism
This compound is a selective agonist of Toll-like receptor 8 (TLR8), a pattern recognition receptor predominantly expressed in the endosomes of myeloid cells such as monocytes, macrophages, and myeloid dendritic cells. invivogen.comnih.gov Upon activation, TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the enhancement of immune responses. targetmol.commedchemexpress.commedchemexpress.com This activation is mediated through the MyD88-dependent signaling pathway, which subsequently activates transcription factors like NF-κB and interferon regulatory factor 7 (IRF7). targetmol.commedchemexpress.com
Potency and Effective Concentration (EC50) Analysis
The potency of this compound as a TLR8 agonist has been quantified through EC50 analysis, which measures the concentration required to elicit half-maximal response. Studies have shown that alkylthiazoloquinolines with methyl, ethyl, and propyl groups at the C2 position exhibit comparable and potent TLR8-agonistic activities. nih.govresearchgate.netnih.gov
One study using a human TLR8-specific reporter gene assay determined the EC50 value of this compound to be 1.32 μM. nih.gov For comparison, its activity on TLR7 was found to be lower, with an EC50 of 5.48 μM, highlighting its selectivity for TLR8. nih.gov Another report indicated that this compound induces the activation of NF-κB at a concentration of 0.4 μM. probechem.com
Interactive Data Table: EC50 Values of this compound
| Receptor | Reported EC50 (μM) | Assay Type |
|---|---|---|
| Human TLR8 | 1.32 | Reporter Gene Assay |
| Human TLR7 | 5.48 | Reporter Gene Assay |
| NF-κB Activation | 0.4 | --- |
Activation of Innate Immune Responses
As a TLR8 agonist, this compound is a potent activator of the innate immune system. nih.gov Its activation of TLR8 on myeloid cells, such as monocytes and dendritic cells, triggers the production of pro-inflammatory cytokines and chemokines. invivogen.comnih.gov This response is crucial for initiating a rapid and broad-based defense against pathogens.
Research has demonstrated that this compound induces robust activation of neonatal monocytes and mo-derived dendritic cells. nih.gov This is particularly significant as neonatal immune cells often show impaired responses to other TLR agonists. nih.gov The compound's ability to stimulate these cells suggests its potential in contexts where augmenting innate immunity is beneficial. nih.gov Furthermore, the activation of the inflammasome, a component of the innate immune system, has been observed following stimulation with this compound, leading to the production of key inflammatory cytokines like IL-1β. nih.gov
Enhancement of Adaptive Immune Responses
The activation of the innate immune system by this compound subsequently leads to the enhancement of adaptive immune responses. nih.govresearchgate.netnih.gov The cytokines produced by activated antigen-presenting cells (APCs), such as dendritic cells, play a critical role in shaping the nature and magnitude of the T-cell and B-cell responses. nih.govnih.gov
Cytokine Induction Profiles
The immunomodulatory effects of this compound are largely mediated by the specific profile of cytokines it induces. Stimulation of human peripheral blood mononuclear cells (PBMCs) with this compound results in the production of a distinct set of cytokines.
The primary cytokines induced include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (B1171171) (IL-12). invivogen.comprobechem.com To a lesser extent, it also induces the production of Interferon-alpha (IFN-α). invivogen.com This cytokine profile is characteristic of a Th1-polarizing immune response. Studies have shown that this compound at a concentration of 0.1 μM can induce TNF-α and IL-12 from monocytes and monocyte-derived dendritic cells. probechem.com
Interleukin-12 (IL-12) Production
A key feature of the cytokine profile induced by this compound is the robust production of Interleukin-12 (IL-12). invivogen.comprobechem.com IL-12 is a heterodimeric cytokine that plays a central role in linking the innate and adaptive immune systems and is a key driver of cell-mediated immunity. nih.gov It is primarily produced by activated antigen-presenting cells. mdpi.com
Research has consistently shown that this compound effectively stimulates the production of IL-12 from myeloid dendritic cells. probechem.com This ability to induce high levels of IL-12 is a distinguishing feature compared to agonists of other TLRs, such as TLR7. nih.gov The potent induction of IL-12 contributes significantly to the compound's ability to promote a Th1-biased adaptive immune response. nih.govnih.gov
Interactive Data Table: Cytokine Induction by this compound
| Cytokine | Cell Type | Observation |
|---|---|---|
| TNF-α | Human PBMCs, Monocytes, Mo-DCs | Robust Induction |
| IL-12 | Human PBMCs, Myeloid DCs | Potent Induction |
| IFN-α | Human PBMCs | Lesser Induction |
| IL-1β | Neonatal Monocytes and Mo-DCs | Robust Induction via Inflammasome |
Interferon-gamma (IFN-γ) Production
Tumor Necrosis Factor-alpha (TNF-α) Induction
The modulation of Tumor Necrosis Factor-alpha (TNF-α) by thiazolo[4,5-c]quinoline derivatives is an area of interest. Research on related 1H-imidazo[4,5-c]quinoline derivatives has led to the discovery of potent TNF-α suppressors. nih.gov In a study focused on the structural modification of imiquimod, a known IFN-α inducer, researchers identified novel compounds with significant TNF-α suppressing activity. nih.gov
One such derivative, 4-amino-1-[2-(1-benzyl-4-piperidyl)ethyl-1H-imidazo[4,5-c]quinoline, exhibited moderate TNF-α suppressing activity. nih.gov Further modifications led to the synthesis of 4-chloro-2-phenyl-1-[2-(4-piperidyl)ethyl]-1H-imidazo[4,5-c]quinoline, which demonstrated potent TNF-α suppression. nih.gov This suggests that the nature of the substituents at positions 1, 2, and 4 of the imidazo[4,5-c]quinoline core is critical for TNF-α inhibitory activity. nih.gov
Another study on novel 1,2,4-triazine-quinoline hybrids also demonstrated significant inhibition of TNF-α production in LPS-activated RAW 264.7 macrophage cells. nih.gov Specifically, a hybrid compound, 8h , showed outstanding TNF-α inhibition with an IC50 value of 0.40 μM, which was significantly more potent than the reference drugs celecoxib (B62257) and diclofenac. nih.gov
Table 1: TNF-α Inhibition by Quinoline (B57606) Derivatives
| Compound | Chemical Class | TNF-α Inhibition (IC50) | Reference |
|---|---|---|---|
| 4-chloro-2-phenyl-1-[2-(4-piperidyl)ethyl]-1H-imidazo[4,5-c]quinoline | 1H-Imidazo[4,5-c]quinoline derivative | Potent suppressor | nih.gov |
| Hybrid 8h | 1,2,4-Triazine-quinoline hybrid | 0.40 μM | nih.gov |
| Celecoxib (Reference) | --- | 10.69 μM | nih.gov |
Dendritic Cell Maturation Modulation
There is currently no specific research available on the modulation of dendritic cell maturation by this compound or its closely related derivatives.
Broader Biological Activities of Related Thiazolo[4,5-c]quinoline Derivatives
While data on this compound is scarce, the broader family of thiazoloquinoline derivatives has been evaluated for various biological activities, including anti-tumor and anti-inflammatory effects.
Anti-Tumor Potential
The anti-tumor potential of quinoline derivatives is an active area of research. nih.govontosight.ai Studies on the isomeric thiazolo[5,4-b]quinoline scaffold have provided insights into the structural requirements for cytotoxic activity. In one study, a series of 9-hydroxy- and 9-(alkylamino)thiazolo[5,4-b]quinolines were synthesized and evaluated for their in vitro cytotoxicity against several cancer cell lines. nih.gov The highest activities were associated with the presence of a 2-[[(N,N-diethylamino)ethyl]amino] substituent at the C-2 position and a fluorine atom at the C-7 position. nih.gov This highlights the importance of the substituent at the 2-position of the thiazoloquinoline ring system for anti-tumor activity. nih.gov
A review of 2-substituted quinolines has also highlighted their interesting anticancer activity against a wide range of cancer cell lines, including breast, cervical, and colon cancer lines. nih.gov
Table 2: Anti-Tumor Activity of a Thiazolo[5,4-b]quinoline Derivative
| Compound | Cell Line | Activity | Reference |
|---|
Anti-Inflammatory Effects
The anti-inflammatory properties of thiazoloquinoline-related structures have been investigated. A study on novel thiazolo[4,5-b]pyridin-2-ones, which are structurally similar to thiazolo[4,5-c]quinolines, demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. pensoft.net Several of the synthesized compounds exhibited anti-inflammatory activity comparable to or exceeding that of the reference drug Ibuprofen. pensoft.net
Furthermore, a recent study on new hybrid N-acyl- nih.govnih.govdithiolo-[3,4-c]quinoline-1-thiones reported promising anti-inflammatory activity. nih.gov The study, guided by computer-aided prediction, found that several of these derivatives exhibited anti-inflammatory activity ranging from 52.97% to 68.74% in a carrageenan-induced inflammation mouse model, surpassing the activity of the reference drug indomethacin (B1671933) (47%). nih.gov The most active compounds were identified as 3h (68.74%), 3k (66.91%), and 3b (63.74%). nih.gov
Table 3: Anti-Inflammatory Activity of Thiazoloquinoline-Related Derivatives
| Compound | Chemical Class | Anti-inflammatory Activity (% inhibition) | Reference |
|---|---|---|---|
| Thiazolo[4,5-b]pyridin-2-one derivatives | Thiazolopyridine | Comparable to or exceeding Ibuprofen | pensoft.net |
| Compound 3h | N-acyl- nih.govnih.govdithiolo-[3,4-c]quinoline-1-thione | 68.74% | nih.gov |
| Compound 3k | N-acyl- nih.govnih.govdithiolo-[3,4-c]quinoline-1-thione | 66.91% | nih.gov |
| Compound 3b | N-acyl- nih.govnih.govdithiolo-[3,4-c]quinoline-1-thione | 63.74% | nih.gov |
Structure Activity Relationship Sar Investigations of 2 Propylthiazolo 4,5 C Quinoline Analogues
Influence of Substituent Variations on Toll-Like Receptor Agonism
Variations of substituents at the C2, C4, and C8 positions of the thiazolo[4,5-c]quinoline core have been systematically explored to map their impact on TLR agonism.
A distinct relationship exists between the length of the alkyl chain at the C2 position and the compound's agonistic potency at TLR7 and TLR8. nih.govresearchgate.net Studies on a series of 2-alkylthiazolo[4,5-c]quinolin-4-amines revealed that these compounds generally exhibit mixed TLR8/TLR7 agonism. nih.govresearchgate.net For TLR8, analogues with methyl, ethyl, and propyl groups at the C2 position display comparable agonistic potencies. nih.govresearchgate.netresearchgate.net
Maximum TLR8-agonistic activity is achieved when a butyl group is present at the C2 position. nih.gov However, further increasing the alkyl chain length leads to a sharp decline in activity. The C2-pentyl analogue shows significantly diminished potency, and higher homologues are essentially inactive. nih.govnih.govku.edu While several C2-alkyl analogues show some level of activity at TLR7, the C2-butyl derivative is noted for possessing the most substantial TLR7-agonistic activity alongside its peak TLR8 potency. researchgate.netnih.govku.edu The compound 2-propylthiazolo[4,5-c]quinolin-4-amine (B1669137) (CL075) itself was found to have EC₅₀ values of 1.32 μM and 5.48 μM in TLR8 and TLR7 assays, respectively. nih.govresearchgate.net
The introduction of branched alkyl groups at the C2 position is generally detrimental to the agonistic activity of thiazolo[4,5-c]quinolines. SAR studies indicate a poor tolerance for terminal steric bulk in the C2-substituent. researchgate.netnih.govku.edu This suggests that the binding pocket of the target receptors, TLR7 and TLR8, has specific spatial constraints, favoring linear alkyl chains over bulkier, branched structures at this position.
The C8 position of the quinoline (B57606) ring system is highly sensitive to modification. Research has shown that virtually all modifications at the C8 position result in the abrogation of agonistic activity. researchgate.netnih.govku.edu This finding highlights the critical importance of an unsubstituted C8 position for productive interaction with TLR7 and TLR8.
The primary amine at the C4 position is another crucial element for biological activity. Simple alkylation of this C4-amine group is not tolerated and leads to a loss of function. nih.govku.edu However, N-acylation is tolerated to a limited extent. Analogues with short N-acyl groups (excluding the acetyl group) were found to retain TLR8 agonistic activity. nih.govku.edu Despite retaining activity, these N-acyl derivatives were noted to be substantially less water-soluble. nih.govku.edu In contrast, other work showed that the C2 N-acyl derivative N-(4-aminothiazolo[4,5-c]quinolin-2-yl)propionamide was inactive in cell-based assays. nih.gov
Electronic and Steric Determinants of Biological Activity
While steric factors, such as the length of the C2-alkyl chain, play a clear role, the electronic properties of the heterocyclic ring system are considered dominant determinants of TLR7 and TLR8 activation. nih.gov The significant differences in activity observed between closely related analogues with similar steric profiles strongly suggest the importance of electron densities within the molecule. nih.gov Quantum chemical calculations have been undertaken to better understand these properties, aiming to find quantitative predictors of potency and selectivity at TLR7 and TLR8 based on the electronic characteristics of the scaffold. nih.gov
Comparative SAR Studies with Related Heterocyclic Scaffolds
Comparing the thiazolo[4,5-c]quinoline scaffold to related heterocyclic systems reveals dramatic and unexpected differences in activity, further underscoring the role of the core structure's electronic properties. nih.gov
For instance, replacing the sulfur atom in the thiazole (B1198619) ring with an oxygen atom to form the corresponding oxazolo[4,5-c]quinoline (B15046130) scaffold can lead to different activity profiles. The 2-butyloxazolo[4,5-c]quinolin-4-amine displayed more potent dual TLR7/8-agonistic activity compared to its thiazolo[4,5-c]quinoline counterpart. nih.gov In another example, while 2-propylthiazolo[4,5-c]quinolin-4-amine is a known TLR8 agonist, the N-propylthiazolo[4,5-c]quinoline-2,4-diamine showed comparable TLR7 activity but a tenfold reduction in TLR8 potency. nih.govgoogle.com Its oxazolo[4,5-c]quinoline equivalent was completely inactive for both receptors. nih.gov
Furthermore, the arrangement of the rings is critical. The regioisomeric 2-butylthiazolo[5,4-c]quinolin-4-amine, where the thiazole ring is fused at a different position on the quinoline, was found to be completely inactive in both TLR7 and TLR8 assays. nih.gov This contrasts sharply with the activity of the 2-butylthiazolo[4,5-c]quinolin-4-amine. These comparisons with imidazoquinolines, oxazoloquinolines, and regioisomeric thiazoloquinolines highlight the unique structural and electronic requirements for potent TLR agonism. nih.govnih.gov
Imidazo[4,5-c]quinolines
Imidazo[4,5-c]quinolines are a well-studied class of compounds, known for their potent immunostimulatory and anticancer activities. acs.orgnih.govresearchgate.net The SAR of these analogues reveals several critical structural requirements for their biological effects.
A primary determinant of activity in many imidazo[4,5-c]quinolines is the presence of a primary amino group at the C-4 position. acs.org Even minor modifications, such as monomethylation of this amino group, or its replacement with a hydroxyl group, can lead to a complete loss of activity. acs.org This highlights the crucial role of the unsubstituted 4-amino group in the interaction with biological targets.
Substitutions at the C-2 position have been shown to significantly influence the potency and selectivity of these compounds. For instance, in a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives developed as allosteric enhancers of the A3 adenosine (B11128) receptor, modifications at the 2-position were crucial for their activity. nih.govscispace.com Similarly, in the context of kinase inhibitors, substitutions at the C-2 position of the imidazo[4,5-c]quinoline scaffold have been explored to modulate their inhibitory profiles. nih.gov
The N-1 substituent on the imidazole (B134444) ring also plays a vital role in determining the biological activity. For example, in the development of interferon inducers, various alkyl and substituted alkyl groups at the N-1 position have been investigated, with the nature of this substituent impacting the potency of the compounds. acs.org
Furthermore, modifications to the quinoline ring, such as substitutions at the C-8 position, can also affect activity. Introduction of bromo or nitro groups at this position has been explored, leading to analogues with altered biological profiles. acs.org
Interactive Table: SAR of Imidazo[4,5-c]quinoline Analogues
| Compound Class | Key Structural Feature | Position of Modification | Effect on Activity | Reference |
|---|---|---|---|---|
| Interferon Inducers | 4-amino group | C-4 | Essential for activity | acs.org |
| A3 Adenosine Receptor Enhancers | Various substituents | C-2, 4-amino | Modulates allosteric enhancement | nih.govscispace.com |
| Kinase Inhibitors | Heteroaromatic substituents | R3 position | Loss of activity with certain amines/amides | acs.org |
Oxazolo[4,5-c]quinolines
Oxazolo[4,5-c]quinolines represent another important class of heterocyclic compounds with a diverse range of biological activities, including roles as interleukin-33 (IL-33) inhibitors, antibacterial agents, and TRPV1 antagonists. korea.ac.krnih.govnih.gov
In the development of novel IL-33 inhibitors, oxazolo[4,5-c]quinolinone analogues have been synthesized and evaluated. korea.ac.kr The SAR studies revealed that substitutions on the phenyl group at the 2-position of the oxazole (B20620) ring, as well as modifications of the substituent at the 5-position of the quinolinone ring, were critical for their inhibitory activity against IL-33. korea.ac.kr
A series of new 1,3-oxazolo[4,5-c]quinoline derivatives have been synthesized and evaluated for their antibacterial and antituberculosis properties. nih.gov The preliminary results indicated that many of these compounds demonstrated significant activity. The nature and position of substituents on the oxazolo[4,5-c]quinoline core were found to be important for their antimicrobial potency. nih.gov
Furthermore, the synthesis of 2-amino-oxazolo[4,5-c]quinoline derivatives as TRPV1 antagonists has been described. nih.gov The synthetic route allowed for the rapid preparation of a series of novel pentacyclic analogues, and SAR studies identified potent and selective ligands for the TRPV1 ion channel. nih.gov
Interactive Table: SAR of Oxazolo[4,5-c]quinoline Analogues
| Compound Class | Key Structural Feature | Position of Modification | Effect on Activity | Reference |
|---|---|---|---|---|
| IL-33 Inhibitors | 2-phenyl-5H- acs.orgacs.orgoxazolo[4,5-c]quinolin-4-one | 2-phenyl, 5-position | Influences binding to IL-33 | korea.ac.kr |
| Antibacterial/Antitubercular Agents | Fused oxazoloquinoline | Various | Good activity, comparable to first-line drugs | nih.gov |
Furo[2,3-c]pyridines and Furo[2,3-c]quinolines
Furo[2,3-c]pyridines and their quinoline counterparts have emerged as scaffolds of interest in drug discovery, exhibiting activities such as Toll-like receptor 8 (TLR8) activation, anti-infective properties, and cytotoxicity. acs.orgnih.govnih.gov
In a study of 2,3-diamino-furo[2,3-c]pyridines as TLR8 activators, a distinct SAR was observed with varying substituents at the C2 position. acs.org This indicates that the nature of the substituent at this position is a key determinant of their ability to activate TLR8-dependent signaling.
The furo[2,3-b]pyridine (B1315467) core has been explored as a central scaffold for anti-infective agents against trypanosomiasis. nih.gov The SAR of these compounds revealed that the introduction of different functional groups at various positions of the furopyridine core significantly impacted their activity against Trypanosoma cruzi and T. brucei brucei. nih.gov
Furthermore, novel furo[2,3-b]quinoline (B11916999) derivatives have been designed and synthesized, showing cytotoxic activity against several human cancer cell lines. nih.gov The SAR studies indicated that the introduction of benzyl (B1604629) ether and benzenesulfonate (B1194179) groups at the 6-position of the furo[2,3-b]quinoline core could significantly improve their cytotoxic potential. nih.gov
Interactive Table: SAR of Furo[2,3-c]pyridine and Furo[2,3-c]quinoline Analogues
| Compound Class | Key Structural Feature | Position of Modification | Effect on Activity | Reference |
|---|---|---|---|---|
| TLR8 Activators | 2,3-diamino-furo[2,3-c]pyridine | C2 | Distinct SAR observed | acs.org |
| Anti-trypanosomal Agents | Furo[2,3-b]pyridine core | Various | Significant potential for anti-trypanosomiasis | nih.gov |
Other Relevant Heterocyclic Systems
The SAR of other heterocyclic systems related to thiazolo[4,5-c]quinolines provides a broader understanding of the structural features governing biological activity in fused heterocyclic compounds.
One such class is the pyrazole/pyrazoline-thiazolidine hybrids. nih.gov SAR studies on these compounds have shown that the nature and substitution pattern of the different heterocyclic rings significantly influence their antimicrobial and antitrypanosomal activities. nih.gov
Quinolone derivatives, particularly quinolin-4-ones, have a long history as antibacterial agents, and their SAR is well-documented. nih.govmdpi.com Key structural features include the planarity between the 4-keto and 3-carboxylic acid groups, which is crucial for their biological activity. nih.gov Substitutions at various positions of the quinolone ring, such as C-2, C-6, and C-7, have been extensively studied to optimize their antibacterial spectrum and potency. nih.govmdpi.com
Thiazole-containing fused heterocyclic systems also exhibit a wide range of biological activities. nih.govijper.org For example, the design and synthesis of thiazolyl-azetidin-2-ones have been reported, where variations at different positions of the quinoline and thiazole rings led to compounds with varying antimicrobial activities. nih.gov The electronic nature of the substituents on the thiazole ring was found to be a key factor in their biological profile. ijper.org
Interactive Table: SAR of Other Relevant Heterocyclic Systems
| Compound Class | Key Structural Feature | Position of Modification | Effect on Activity | Reference |
|---|---|---|---|---|
| Pyrazole/pyrazoline-thiazolidine hybrids | Hybrid scaffold | Various on each ring | Influences antimicrobial and antitrypanosomal activity | nih.gov |
| Quinolone Antibacterials | Planar 4-keto-3-carboxylic acid | C-2, C-6, C-7 | Essential for antibacterial activity | nih.govmdpi.com |
Mechanistic Underpinnings of 2 Propylthiazolo 4,5 C Quinoline Biological Action
Molecular Interactions with Toll-Like Receptor 8
As a member of the thiazolo[4,5-c]quinoline class of compounds, 2-Propylthiazolo[4,5-c]quinoline is recognized as a potent agonist of Toll-Like Receptor 8 (TLR8). rsc.org The interaction between this small molecule and the receptor is highly specific and is a critical determinant of its immunostimulatory properties.
Binding Site Characterization
The binding of this compound to TLR8 occurs within the endolysosomal compartment of immune cells. nih.gov While the precise crystal structure of this compound complexed with TLR8 is not publicly available, structure-activity relationship (SAR) studies of the broader class of 2-alkylthiazolo[4,5-c]quinolines provide significant insights into the nature of the binding pocket.
Research indicates that the length of the alkyl substituent at the C2 position of the thiazoloquinoline core is a critical factor for TLR8 agonistic activity. Studies have shown that compounds with methyl, ethyl, propyl, and butyl groups at the C2 position exhibit comparable and potent TLR8-agonistic activities. rsc.orgresearchgate.net However, this activity sharply decreases with a C2-pentyl substituent, and even larger alkyl groups render the compound inactive. rsc.orgresearchgate.net This suggests that the binding site has a defined size and shape that can accommodate smaller alkyl chains but demonstrates intolerance to terminal steric bulk. rsc.orgresearchgate.net Further modifications, such as branched alkyl groups at the C2 position, also lead to a loss of activity, reinforcing the concept of a sterically constrained binding pocket. rsc.orgresearchgate.net
| C2-Alkyl Substituent | Relative TLR8 Agonistic Potency | Reference |
|---|---|---|
| Methyl | Comparable | rsc.org |
| Ethyl | Comparable | rsc.org |
| Propyl | Comparable | rsc.org |
| Butyl | Comparable | rsc.org |
| Pentyl | Diminished | rsc.org |
| Higher Homologues | Inactive | rsc.org |
| Branched Alkyl Groups | Poor | rsc.org |
Key Residues and Hydrogen Bonding Interactions
While specific details regarding the key amino acid residues and hydrogen bonding interactions for this compound are not extensively documented, inferences can be drawn from computational docking studies performed on analogous TLR8 agonists. For related heterocyclic compounds, it is understood that hydrogen bonds play a crucial role in the stable binding to the receptor. Although direct evidence is pending, it is hypothesized that the nitrogen atoms within the quinoline (B57606) and thiazole (B1198619) rings of this compound likely participate in hydrogen bonding with specific amino acid residues within the TLR8 binding pocket.
Cellular Signal Transduction Pathways Activated
The activation of TLR8 by this compound initiates a well-defined intracellular signaling cascade that is fundamental to the innate immune response. This signaling is primarily mediated through the myeloid differentiation primary response 88 (MyD88) adaptor protein. nih.govnih.gov
Upon ligand binding, TLR8 undergoes a conformational change, leading to the recruitment of MyD88 to its Toll/interleukin-1 receptor (TIR) domain. nih.govresearchgate.net This event triggers the assembly of a larger signaling complex, often referred to as the "Myddosome," which includes members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1. nih.govresearchgate.net The phosphorylation and activation of these kinases lead to the recruitment and activation of TNF receptor-associated factor 6 (TRAF6). researchgate.net
Activated TRAF6, in turn, initiates a downstream signaling cascade that culminates in the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB) and components of the mitogen-activated protein kinase (MAPK) pathway. nih.gov The activation of these transcription factors is a pivotal step, as they translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes.
The signaling outcomes of TLR8 activation by compounds like this compound are particularly characterized by the robust production of T helper 1 (Th1)-polarizing cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12). nih.gov
Role in Antigen-Presenting Cell Activation Pathways
The activation of TLR8 by this compound has profound effects on antigen-presenting cells (APCs), such as dendritic cells (DCs) and monocytes. The signaling cascades initiated by this compound are instrumental in enhancing the capacity of APCs to process and present antigens and to provide the necessary signals for the activation of adaptive immunity. nih.gov
A primary consequence of TLR8 activation in APCs is the upregulation of major histocompatibility complex (MHC) class I and class II molecules on the cell surface. nih.gov This increased expression enhances the presentation of processed antigens to CD8+ and CD4+ T cells, respectively.
Furthermore, TLR8 agonism leads to the upregulation of crucial co-stimulatory molecules, such as CD80 and CD86. These molecules are essential for the effective activation of naive T cells, providing the second signal required for T cell proliferation and differentiation. The activation of APCs by TLR8 agonists is particularly potent, even in neonatal cells, highlighting their potential in stimulating robust immune responses. nih.gov
The cytokine milieu produced by APCs upon TLR8 stimulation, especially the secretion of IL-12, plays a critical role in directing the differentiation of naive CD4+ T cells towards a Th1 phenotype. nih.gov Th1 cells are crucial for cell-mediated immunity, which is vital for combating intracellular pathogens and for anti-tumor responses.
| Cellular Response | Key Molecules/Cytokines Involved | Functional Outcome | Reference |
|---|---|---|---|
| Enhanced Antigen Presentation | MHC Class I, MHC Class II | Increased presentation of antigens to T cells | nih.gov |
| Increased Co-stimulation | CD80, CD86 | Effective activation of naive T cells | nih.gov |
| Pro-inflammatory Cytokine Production | IL-12, TNF-α | Polarization of T helper cells towards a Th1 phenotype | nih.gov |
Preclinical Research and Potential Translational Applications
In Vitro Efficacy Assessments
Cell-Based Reporter Assays
There is no publicly available information from cell-based reporter assays to define the specific biological activity of 2-Propylthiazolo[4,5-c]quinoline. Such assays are crucial in early-stage research to determine the molecular targets and signaling pathways a compound may modulate. Typically, these assays utilize genetically engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a specific promoter that is activated by a signaling pathway of interest, such as those initiated by Toll-like receptors (TLRs). For other immunomodulatory quinoline (B57606) derivatives, these assays have been instrumental in identifying agonistic activity at TLR7 and TLR8, which are key sensors of the innate immune system. However, no such data has been published for this compound.
Cytokine Release Assays in Primary Immune Cells
Information regarding the ability of this compound to induce cytokine release in primary immune cells is not available in the public scientific literature. Cytokine release assays, using cells such as human peripheral blood mononuclear cells (PBMCs), are a critical step in characterizing the immunostimulatory profile of a compound. These experiments measure the production of key cytokines like Tumor Necrosis Factor-alpha (TNF-α), interferons (IFNs), and various interleukins (ILs), providing insight into the nature and potency of the induced immune response. For many small molecule immune agonists, the profile of induced cytokines can predict their potential as vaccine adjuvants or as standalone immunotherapies. The absence of this data for this compound means its fundamental interaction with the human immune system remains uncharacterized in the public domain.
In Vivo Immunological Evaluation
Vaccine Adjuvant Efficacy in Animal Models
There are no published studies evaluating the in vivo vaccine adjuvant efficacy of this compound in animal models. Such studies are essential to determine if a compound can enhance the immune response to a co-administered antigen. These evaluations typically involve immunizing animals with a vaccine antigen, both with and without the adjuvant candidate, and subsequently measuring the resulting immune responses. The lack of data in this area for this compound indicates that its potential to boost vaccine effectiveness has not been reported.
Enhancement of Antigen-Specific Antibody Titers
Consistent with the lack of in vivo adjuvant efficacy data, there is no information available on the ability of this compound to enhance antigen-specific antibody titers. A key measure of an adjuvant's effectiveness is its capacity to increase the magnitude and durability of the antibody response to a given antigen. This is a critical parameter for predicting the protective efficacy of a vaccine. Without such studies, the utility of this compound as an adjuvant for humoral immunity is unknown.
Development as Adjuvant Candidates for Specific Populations
Due to the absence of foundational preclinical data, there is no information regarding the development of this compound as a potential adjuvant for specific populations, such as the elderly or immunocompromised individuals. Research in this area would only be undertaken following comprehensive characterization of the compound's basic immunological activity and adjuvant effects in standard preclinical models.
Advanced Research Methodologies Employed in Studying 2 Propylthiazolo 4,5 C Quinoline
Computational Chemistry and Molecular Modeling
Computational techniques are indispensable in modern drug discovery and chemical research, providing deep insights into the behavior of molecules like 2-Propylthiazolo[4,5-c]quinoline at an atomic level. These in silico methods allow for the prediction of properties and interactions, guiding further experimental work.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations can determine optimized molecular geometry, electron distribution, and frontier molecular orbital energies (HOMO-LUMO). These calculations help in understanding the molecule's reactivity, stability, and spectroscopic properties. While specific DFT studies focused solely on this compound are not extensively documented in publicly available literature, this methodology is broadly applied to related heterocyclic systems to predict their chemical behavior and to correlate electronic properties with observed biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is used to predict the activity of new, unsynthesized analogues and to understand the structural features essential for their function. nih.gov
For the thiazolo[4,5-c]quinoline scaffold, a QSAR study would involve several steps:
Data Set Preparation: A series of analogues of this compound would be synthesized and their biological activity (e.g., IC50 values for enzyme inhibition) would be measured.
Descriptor Calculation: For each analogue, various molecular descriptors representing physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), and topological features (e.g., molecular connectivity indices) are calculated.
Model Development: Statistical methods are used to build a regression model linking the descriptors to the biological activity.
Validation: The model's predictive power is rigorously tested using internal and external validation sets.
Research on related pyrazolo[4,3-c]quinolines has successfully used QSAR to identify structural features that determine their inhibitory effects on nitric oxide production, a key process in inflammation. nih.gov Such models can guide the rational design of more potent anti-inflammatory agents. nih.gov
Below is an illustrative table of descriptors that would be used in a QSAR analysis of thiazolo[4,5-c]quinoline derivatives.
| Descriptor | Description | Importance in QSAR |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures the hydrophobicity of the molecule, influencing its membrane permeability and distribution. |
| Molecular Weight | The mass of one mole of the substance. | Relates to the size of the molecule, which can affect its binding to a target site. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |
| Number of H-bond Donors/Acceptors | The count of hydrogen bond donors and acceptors in the molecule. | Crucial for determining the specific interactions a molecule can form with a biological target. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's electronic properties and its ability to participate in charge-transfer interactions. |
This table provides examples of descriptors used in QSAR modeling and is for illustrative purposes.
Molecular Docking Simulations (e.g., Induced-Fit Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. mdpi.com This method is used to understand the binding mode and affinity of compounds like this compound to a specific biological target. A variant of this compound, 2-Propylthiazolo[4,5-c]quinolin-4-amine (B1669137) (also known as CL075), is known to be a selective agonist for Toll-like receptor 8 (TLR8), making TLR8 a key target for docking studies. chemicalbook.com
Docking simulations of thiazoloquinoline derivatives against protein targets, such as kinases or bacterial enzymes, reveal key interactions like hydrogen bonds and π-π stacking that stabilize the ligand-receptor complex. mdpi.commdpi.com For instance, studies on similar quinoline-based compounds have shown that they can bind effectively within the active sites of enzymes like dihydropteroate (B1496061) synthase and DNA gyrase, which are crucial for bacterial survival. mdpi.com These simulations provide binding energy values (e.g., in kcal/mol) that help rank potential drug candidates before their synthesis. mdpi.comnih.govresearchgate.net
Spectroscopic and Spectrometric Characterization in Research
The unambiguous identification and structural elucidation of newly synthesized compounds like this compound and its analogues are accomplished using a suite of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and signal integrations help to map out the precise arrangement of atoms and confirm the presence of the propyl group and the fused heterocyclic ring system. For example, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoline (B57606) ring, the thiazole (B1198619) proton, and the aliphatic protons of the propyl chain. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would confirm the presence of C=N and C=C bonds within the aromatic system and C-H bonds of the alkyl chain. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, which allows for the determination of its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can further help to confirm the structure. mdpi.comresearchgate.net
The table below summarizes the expected spectroscopic data for a compound like this compound.
| Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Provides information on the proton environment. | Signals in the aromatic region (δ 7.5-9.0 ppm) for quinoline protons; signals in the aliphatic region (δ 1.0-3.5 ppm) for the propyl group. |
| ¹³C NMR | Provides information on the carbon skeleton. | Aromatic carbon signals (δ 115-160 ppm); aliphatic carbon signals (δ 10-40 ppm). |
| IR Spectroscopy | Identifies functional groups. | C=N stretching, C=C aromatic ring stretching, C-H aliphatic and aromatic stretching vibrations. |
| Mass Spectrometry | Determines molecular weight and formula. | A molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound (C₁₃H₁₂N₂S). chemscene.com |
This table contains representative data based on analyses of similar heterocyclic compounds.
Combinatorial Chemistry and Library Synthesis for Analogue Discovery
Combinatorial chemistry is a strategy used to rapidly synthesize a large number of different but structurally related molecules, known as a library. This approach is highly efficient for exploring the structure-activity relationships (SAR) of a lead compound like this compound. nih.gov
The synthesis of a library of thiazolo[4,5-c]quinoline analogues would typically involve a common synthetic route where key building blocks are varied. For example, research on the synthesis of a related compound, 4-amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline, demonstrates a multi-step pathway that can be adapted for combinatorial synthesis. mdpi.com By using a variety of alkyl chlorides (e.g., propionyl chloride, valeryl chloride, etc.) in the initial steps, a library of 2-alkylthiazolo[4,5-c]quinoline derivatives can be generated. mdpi.com Similarly, modifications at other positions of the quinoline ring can be achieved by starting with differently substituted anilines. The resulting library of compounds can then be screened for biological activity to identify analogues with improved potency or other desirable properties.
Molecular Conjugation Strategies for Targeted Delivery
Molecular conjugation is a chemical strategy used to link a biologically active molecule, such as this compound, to another molecular entity to enhance its therapeutic properties. This is a key technique in the development of advanced therapeutics like antibody-drug conjugates (ADCs). mdpi.com The goal is to improve the targeted delivery of the active compound to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.
A derivative of this compound could be designed with a chemical linker that allows it to be attached to a targeting moiety, such as:
A monoclonal antibody that recognizes a specific antigen on the surface of cancer cells.
A peptide that binds to a receptor overexpressed in a particular disease state.
A polymer that improves the solubility and pharmacokinetic profile of the compound.
Research on conjugates of other quinoline-based systems, such as indolo[2,3-b]quinolines, has demonstrated that attaching them to other molecules can significantly enhance their anticancer activity and binding affinity to biological targets like DNA-topoisomerase complexes. mdpi.com
Patent Landscape and Intellectual Property in Thiazolo 4,5 C Quinoline Research
Analysis of Existing Patent Literature Pertaining to Immunomodulators
The patent literature for immunomodulatory compounds reveals a strong interest in heterocyclic systems that can interact with Toll-like receptors (TLRs), particularly TLR7 and TLR8. While patents specifically naming "2-Propylthiazolo[4,5-c]quinoline" are not prevalent, a significant number of patents cover the broader class of 2-alkylthiazolo[4,5-c]quinolines and related imidazo[4,5-c]quinolines, which are structurally similar and also function as TLR agonists.
These patents generally claim a genus of compounds with a common core structure, with variations in substituents at different positions. The claims often encompass the use of these compounds for stimulating an immune response and for the treatment of various diseases, including viral infections and cancer.
A key area of patent activity revolves around the development of small molecule TLR agonists. The imidazoquinoline-based compound, imiquimod, is an approved TLR7 agonist, setting a precedent for the therapeutic potential of this class of molecules. patentpc.com Patents in this domain often describe the synthesis of these compounds and their ability to induce cytokine production, a hallmark of TLR activation. patentpc.com
The following table provides a summary of representative patents and patent applications that, while not exclusively focused on this compound, are highly relevant to the broader chemical space of thiazolo[4,5-c]quinoline-based immunomodulators.
Representative Patent Literature for Thiazolo[4,5-c]quinoline and Related Immunomodulators
| Patent/Application Number | Title | Key Assignee(s) | Summary of Relevant Claims |
| WO2007024707A2 | TLR agonists | - | Describes TLR agonist conjugates for activating the immune system, with potential applications in treating viral infections and cancer. patentpc.com |
| US20130165455A1 | TLR agonists | - | Details TLR agonist compounds and their use in activating the immune system to treat conditions like viral infections and cancer. caldwelllaw.com |
| WO2019048353A1 | Substituted imidazoquinolines as agonists of TLR7 | - | Focuses on imidazoquinoline derivatives as TLR7 agonists that promote the induction of certain cytokines. patentpc.com |
| US-10676478-B2 | 7-(thiazol-5-yl) Pyrrolopyrimidine Compound as Tlr7 Agonist | Chia Tai Tianqing Pharmaceutical Group Co Ltd | Claims pyrrolopyrimidine compounds as TLR7 agonists. |
| CN86107754A | Thiazole (B1198619) is [4,5-C] quinoline (B57606) also | - | Covers thiazolo[4,5-c]quinoline derivatives with central nervous system inhibitory activity. google.com |
Emerging Patent Applications for this compound Derivatives
While specific patent applications for "this compound" are not readily identifiable, emerging trends in the patent landscape point towards the protection of novel derivatives within the broader 2-alkylthiazolo[4,5-c]quinoline class. Research has shown that modifications at the C2 position of the thiazolo[4,5-c]quinoline core significantly impact TLR8 agonistic activity.
Studies have demonstrated that 2-alkylthiazolo[4,5-c]quinolin-4-amines with methyl, ethyl, propyl, and butyl groups at the C2 position exhibit comparable and potent TLR8-agonistic activities. This suggests that patent applications covering a range of C2-alkyl substituents, including propyl, are likely to be a key strategy for companies developing these compounds as vaccine adjuvants or for other immunomodulatory applications. The activity is noted to decrease with longer alkyl chains, such as pentyl and higher homologues.
Emerging patent applications are also likely to focus on:
Novel formulations: Improving the delivery and bioavailability of these compounds.
Combination therapies: Using these TLR agonists in conjunction with other therapeutic agents, such as immune checkpoint inhibitors, to enhance anti-tumor immunity.
Specific medical uses: Claiming the use of these compounds for treating a range of conditions, from infectious diseases to specific types of cancer.
Strategic Considerations for Intellectual Property Development
Developing a robust intellectual property strategy is paramount for entities working with this compound and related compounds. Key strategic considerations include:
Broad vs. Narrow Claims: A critical decision in patent drafting is the scope of the claims. Broad claims covering a wide range of substituents on the thiazolo[4,5-c]quinoline core offer extensive protection but may be more vulnerable to challenges based on prior art. Conversely, narrow claims focused on specific compounds like this compound and its close analogs are often more defensible. A balanced approach, with a combination of broad genus claims and more specific species claims, is often the most effective strategy.
Demonstrating Unexpected Results: In a crowded field like small molecule immunomodulators, demonstrating unexpected or superior properties is crucial for patentability. For this compound, this could involve showing enhanced potency, a superior safety profile, or unexpected synergistic effects when combined with other therapies compared to existing compounds.
Filing Strategy: An early and strategic international filing plan is essential. Given the global nature of the pharmaceutical market, securing patent protection in key markets is a priority.
Freedom to Operate (FTO) Analysis: Before significant investment in research and development, a thorough FTO analysis is necessary to ensure that the planned work does not infringe on existing patents. This involves a comprehensive search and analysis of the patent landscape.
Protecting Manufacturing Processes and Formulations: Beyond the compound itself, patent protection can be sought for novel and non-obvious manufacturing processes, as well as specific formulations that enhance the compound's stability, delivery, or efficacy.
Lifecycle Management: As a lead compound progresses through development, additional patents can be filed for new indications, combination therapies, and second-generation compounds, thereby extending the period of market exclusivity.
By carefully navigating the existing patent landscape and implementing a forward-thinking intellectual property strategy, researchers and companies can protect their innovations in the promising field of thiazolo[4,5-c]quinoline-based immunomodulators.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Propylthiazolo[4,5-c]quinoline, and how are regioselectivity and purity ensured?
- Methodological Answer : Synthesis typically involves cyclization of α,β-ynones or α,β-ynoates with proximate nucleophiles. For example, hydrazine hydrate reflux in ethanol (74% yield) is used to substitute the C-4 position, as demonstrated in imidazo[4,5-c]quinoline derivatives . Regioselectivity is controlled by steric and electronic factors, such as substituents on the quinoline core. Purity is ensured via crystallization (e.g., ethanol slow evaporation) and spectroscopic validation (NMR, X-ray diffraction) .
Q. How is structural characterization of this compound performed, and what deviations are observed in its planar structure?
- Methodological Answer : X-ray crystallography reveals planarity of the fused thiazoloquinoline ring system, with maximum deviations ≤0.036 Å. Substituents (e.g., isobutyl groups) introduce torsional angles (e.g., 101.17° between the ring and side chain) due to steric hindrance. Hydrogen bonding networks (e.g., N–H···N interactions) stabilize crystal packing .
Advanced Research Questions
Q. What strategies optimize substituent effects on biological activity in thiazoloquinoline derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight the critical role of C-4 substituents. For instance, hydrazine at C-4 enhances immune modulation (e.g., IFN induction), while methoxy groups reduce activity. Computational docking (e.g., van der Waals contacts and H-bonding with kinase ATP pockets) guides rational design .
Q. How do researchers address synthetic challenges in achieving regioselective cyclization for thiazoloquinoline derivatives?
- Methodological Answer : Regioselectivity is achieved via carbodiimide-mediated tandem aza-Wittig electrocyclization or Suzuki-condensation reactions. Solvent polarity (e.g., DMF/water mixtures) and temperature control (reflux vs. room temperature) minimize side products. Yields range from 50–74%, validated by HPLC and mass spectrometry .
Q. What mechanisms underlie the antitumor activity of thiazoloquinoline-based kinase inhibitors?
- Methodological Answer : These compounds inhibit kinases (e.g., CK2, ATR) by mimicking ATP-binding. For example, pyrimidoquinoline derivatives disrupt PI3K signaling via H-bonding with Val-851 and Ser-774 residues. In vitro assays (e.g., IC₅₀ values <0.1 μM in LoVo cells) correlate with in vivo tumor suppression .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., varying IFN induction) arise from substituent positioning (C-2 vs. C-4) or cell line specificity (human vs. murine). Meta-analyses using standardized assays (e.g., TLR7 activation in HEK293 cells) and dose-response curves clarify structure-function relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
